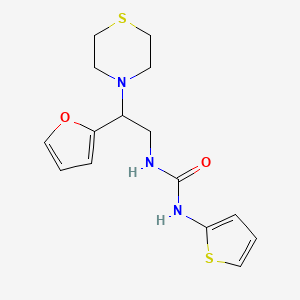![molecular formula C12H19N3O4S B2902606 Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate CAS No. 2287298-97-7](/img/structure/B2902606.png)
Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate, also known as TAK-659, is a small molecule inhibitor that selectively targets spleen tyrosine kinase (SYK). It has been studied for its potential use in treating various types of cancer and autoimmune diseases due to its ability to inhibit B-cell receptor signaling pathways.
Wirkmechanismus
Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate selectively targets SYK, a protein kinase that plays a crucial role in B-cell receptor signaling pathways. By inhibiting SYK, Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate blocks downstream signaling pathways, which can lead to decreased proliferation, survival, and migration of cancer cells.
Biochemical and Physiological Effects:
Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and survival of cancer cells by blocking the activation of key signaling pathways. In addition, Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate has been shown to enhance the activity of existing cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate is its selectivity for SYK, which reduces the risk of off-target effects. However, Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate has also been shown to have limited efficacy in certain cancer types, and its optimal dosage and treatment duration are still being investigated.
Zukünftige Richtungen
Future research on Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate may focus on identifying biomarkers that can predict patient response to treatment, as well as developing combination therapies that can enhance its efficacy. Additionally, further studies may investigate the potential use of Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate in treating other autoimmune diseases, such as rheumatoid arthritis and lupus.
Synthesemethoden
The synthesis of Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate involves several steps, including the reaction of tert-butyl isocyanate with 2-(2-methylsulfonylpyrimidin-5-yl)ethanamine to form tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate. The compound is then purified and characterized through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate has been extensively studied for its potential use in treating various types of cancer, including lymphoma, multiple myeloma, and chronic lymphocytic leukemia. In preclinical studies, Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate has shown promising results in inhibiting tumor growth and enhancing the efficacy of existing cancer treatments.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-12(2,3)19-11(16)13-6-5-9-7-14-10(15-8-9)20(4,17)18/h7-8H,5-6H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERPAHGBMYSRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=C(N=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine](/img/structure/B2902527.png)
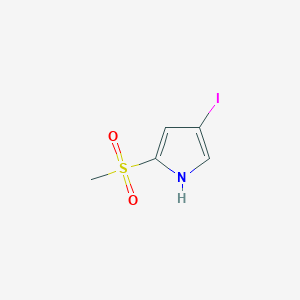
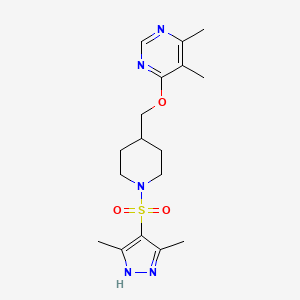
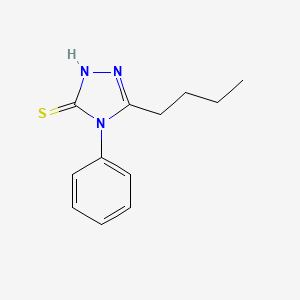
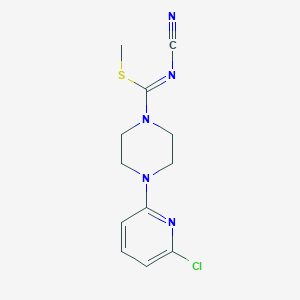
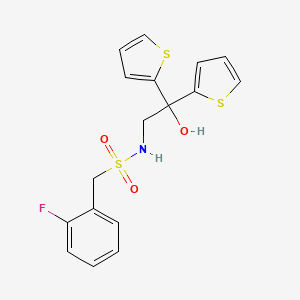

![4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2902538.png)
![N-(5-chloro-2-methylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2902539.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2902540.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2902541.png)
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2902543.png)
![(Z)-3-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2902545.png)
